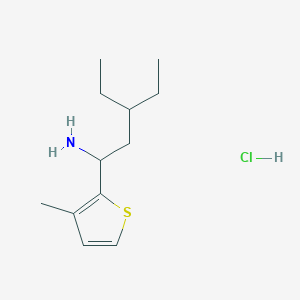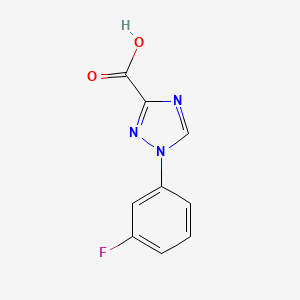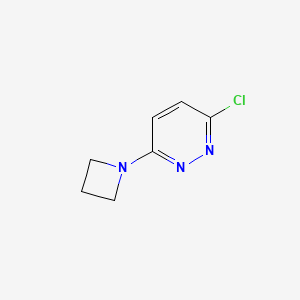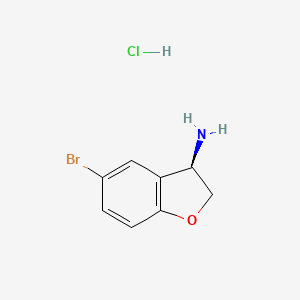![molecular formula C7H9BrO2 B1446960 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1803608-05-0](/img/structure/B1446960.png)
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one
Overview
Description
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one, also known as BMOP, is an organic compound with a unique structure that is highly reactive and has a wide range of applications. It has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and catalysis. In addition, it has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations. In
Scientific Research Applications
Synthesis of Brominated Pyrene Derivatives
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one: can serve as a precursor in the synthesis of brominated pyrene derivatives. These derivatives are significant in synthetic chemistry for their potential use in creating novel materials with unique photophysical properties . The bromination reaction and subsequent functionalization strategies are crucial for expanding the utility of pyrene derivatives.
Development of Local Anesthetics
The structure of 6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one suggests potential in the development of local anesthetics. Similar to compounds like 2-heptanone, which have been studied for their anesthetic properties in medical research, this compound could be investigated for its efficacy and safety as a local anesthetic in both human and veterinary medicine .
Organic Synthesis Intermediates
This compound could act as an intermediate in the synthesis of various organic molecules. Its reactive bromomethyl group makes it a candidate for use in multiple-step synthetic routes, particularly in the creation of complex molecules for pharmaceuticals or agrochemicals .
Analytical Chemistry
The compound’s unique NMR spectroscopic signature makes it valuable in analytical chemistry. It can be used as a standard or reference compound in NMR spectroscopy studies to help identify and quantify other substances within a mixture .
Mechanism of Action
Target of Action
The primary targets of 6-(Bromomethyl)-5-oxaspiro[2It is known that this compound is used in the synthesis of spiro[24]heptane analogues of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
The exact mode of action of 6-(Bromomethyl)-5-oxaspiro[2It is known to be involved in the synthesis of 11-deoxy-type compounds . This process involves the transformation of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, which is then subjected to a conjugate addition of an organocuprate reagent .
properties
IUPAC Name |
6-(bromomethyl)-5-oxaspiro[2.4]heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRZINCVUBJKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)


![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)







